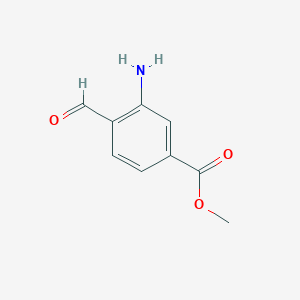

Methyl 3-amino-4-formylbenzoate

Description

Overview of Methyl 3-amino-4-formylbenzoate within the Family of Aromatic Aminocarbonyl Compounds

This compound is a specific aromatic aminocarbonyl compound featuring an amino group, a formyl group, and a methyl ester group attached to a benzene (B151609) ring. Its unique substitution pattern, with the amino group at position 3 and the formyl group at position 4, dictates its specific reactivity and potential applications in organic synthesis. The electronic interplay between the electron-donating amino group and the electron-withdrawing formyl and ester groups influences the reactivity of the aromatic ring and the functional groups themselves.

This compound belongs to a family of isomers, each with distinct properties and synthetic uses. Its structure is closely related to other isomers such as Methyl 4-amino-3-formylbenzoate and Methyl 2-amino-3-formylbenzoate. The position of the functional groups is critical; for instance, the preparation of Methyl 2-amino-3-formylbenzoate has been documented for its use in the Friedländer synthesis to produce acridine-4-carboxylic acids. tandfonline.com While specific research on this compound is less common than on its isomers, its structure suggests it is a valuable intermediate for creating complex, poly-functionalized molecules and heterocyclic systems.

Interactive Table 1: Properties of this compound

| Property | Value |

| CAS Number | 212322-17-3 chemicalbook.combldpharm.com |

| Molecular Formula | C9H9NO3 |

| Molecular Weight | 179.17 g/mol |

| IUPAC Name | This compound |

Interactive Table 2: Comparison of Isomeric Aminobenzaldehydes

| Compound Name | Structure | CAS Number |

| This compound | A benzene ring with a methyl ester group at position 1, an amino group at position 3, and a formyl group at position 4. | 212322-17-3 chemicalbook.com |

| Methyl 4-amino-3-formylbenzoate | A benzene ring with a methyl ester group at position 1, a formyl group at position 3, and an amino group at position 4. | 841296-15-9 nih.gov |

| Methyl 2-amino-3-formylbenzoate | A benzene ring with a methyl ester group at position 1, an amino group at position 2, and a formyl group at position 3. | N/A |

Historical Context and Evolution of Synthetic Methodologies for Benzoate (B1203000) Derivatives with Ortho and Meta Substitutions

The synthesis of substituted benzoate derivatives has evolved significantly over the decades, driven by the increasing demand for complex molecules in medicine and materials science.

Historically, the preparation of benzoates with specific substitution patterns, particularly those with ortho and meta arrangements, relied on classical electrophilic aromatic substitution reactions. However, these methods often suffered from a lack of regioselectivity, leading to mixtures of isomers that were difficult to separate. The directing effects of the substituents on the ring were the primary tool for controlling the position of incoming groups, a process that was not always predictable or efficient.

A major breakthrough came with the development of the Birch reduction in the 1940s, which provided a method for reducing aromatic rings, including benzoic acids, to cyclohexadiene derivatives. wikipedia.org This reaction offered a new entry point for creating substitution patterns not easily accessible through direct substitution. wikipedia.org

The latter half of the 20th century and the beginning of the 21st century witnessed a revolution in synthetic methodology with the advent of transition-metal-catalyzed cross-coupling reactions. Techniques such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions provided powerful and highly selective tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com These methods allow for the precise installation of functional groups at specific positions on the benzoate ring, including ortho and meta, with high yields and functional group tolerance. researchgate.net More recently, direct C-H bond functionalization has emerged as an even more efficient strategy, avoiding the need for pre-functionalized starting materials and reducing the number of synthetic steps. rsc.org These modern methods have made the synthesis of complex, multi-substituted benzoate esters like this compound and its relatives more straightforward and efficient, opening new avenues for research and development.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-4-formylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-5H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFULTVJWWNIPPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 Amino 4 Formylbenzoate

Preparation of Methyl 4-amino-3-formylbenzoate

The synthesis of Methyl 4-amino-3-formylbenzoate, a positional isomer, can be achieved through several routes. One reported method starts from 4-nitro-3-formylbenzoic acid, which involves reduction of the nitro group and subsequent methylation of the carboxylic acid. smolecule.com Another approach begins with o-toluidine, proceeding through a series of steps including nitration, reduction, and esterification. smolecule.com Palladium-catalyzed reactions have also been developed to improve yields and selectivity. smolecule.com Microwave-assisted synthesis has been shown to significantly reduce reaction times and enhance product purity for this compound. smolecule.com

| Starting Material | Key Steps | Product |

| 4-Nitro-3-formylbenzoic acid | Reduction, Methylation | Methyl 4-amino-3-formylbenzoate |

| o-Toluidine | Nitration, Reduction, Esterification | Methyl 4-amino-3-formylbenzoate |

Synthesis of Methyl 2-amino-3-formylbenzoate from Methyl Isatin-7-carboxylate

A four-step synthesis for Methyl 2-amino-3-formylbenzoate starting from Methyl Isatin-7-carboxylate has been reported. tandfonline.comtandfonline.com The key transformation in this synthesis involves the oxidative cleavage of the isatin (B1672199) ring of Methyl isatin-7-carboxylate using alkaline hydrogen peroxide, which proceeds without hydrolyzing the ester group. tandfonline.com This allows for the differentiation of the two carboxy functions, with the acid group being subsequently converted to the required aldehyde. tandfonline.com This compound serves as a precursor for the Friedlander synthesis of various heterocyclic compounds. smolecule.com

Derivations from Methyl 3-amino-4-methylbenzoate

Methyl 3-amino-4-methylbenzoate can serve as a starting material for the synthesis of Methyl 3-amino-4-formylbenzoate. This would involve the selective oxidation of the methyl group at the 4-position to a formyl group. This transformation can be challenging due to the presence of the electron-donating amino group, which can activate the ring towards other reactions. Reagents such as manganese dioxide (MnO₂) or ceric ammonium (B1175870) nitrate (B79036) (CAN) are sometimes used for the selective oxidation of benzylic methyl groups. Careful control of reaction conditions is necessary to achieve the desired product without over-oxidation to the carboxylic acid or side reactions.

Formylation of Methyl 3-Hydroxybenzoate in Analogy to Methyl 4-formyl-3-hydroxybenzoate

The synthesis of this compound can be approached through the formylation of a suitable precursor. A key strategy involves the formylation of methyl 3-hydroxybenzoate. Methodologies used for the synthesis of the analogous compound, Methyl 4-formyl-3-hydroxybenzoate, provide a direct parallel for this transformation.

One effective method involves the ortho-formylation of a phenolic derivative using paraformaldehyde in the presence of magnesium chloride and triethylamine (B128534). mdma.ch This approach has been successfully applied to produce methyl 3-formyl-4-hydroxybenzoate from methyl 4-hydroxybenzoate (B8730719), achieving high yields. mdma.chthieme-connect.com By analogy, applying this to methyl 3-hydroxybenzoate would introduce a formyl group onto the aromatic ring. In a typical procedure, methyl 3-hydroxybenzoate is dissolved in a solvent like acetonitrile (B52724) under an inert atmosphere. Anhydrous magnesium chloride and triethylamine are added, followed by paraformaldehyde. The mixture is then heated to facilitate the reaction. This process avoids the use of toxic cyanides, which enhances its industrial applicability.

Another established formylation method is the Vilsmeier-Haack reaction, which uses reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to create a chloroiminium intermediate that acts as the formylating agent. smolecule.com However, the reactivity of the aromatic ring can be reduced by the presence of deactivating groups like the ester function, potentially making this method less suitable for substrates such as methyl hydroxybenzoates.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is critical for maximizing product yield and purity. For the formylation of methyl 3-hydroxybenzoate using the magnesium chloride-triethylamine method, several parameters are key to enhancing the yield.

Key parameters influencing yield include stringent temperature control, the choice of solvent, and the synergistic action of the catalyst system. Maintaining a low temperature (e.g., 0°C) during the initial addition of reagents helps to minimize the formation of side products. Acetonitrile is often selected as the solvent because it effectively dissolves the reagents and promotes a homogeneous reaction environment. The combination of magnesium chloride and triethylamine is crucial; they work together to activate the formaldehyde, thereby facilitating the electrophilic aromatic substitution onto the phenol (B47542) ring.

A documented optimized procedure for the analogous synthesis of methyl 4-formyl-3-hydroxybenzoate from methyl 3-hydroxybenzoate resulted in an 80% yield with 97% purity. This demonstrates the robustness of the method at a significant scale.

Optimized Reaction Parameters for an Analogous Formylation

Further strategies to enhance yield and efficiency include the use of microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times by enabling rapid and uniform heating of the reaction mixture, leading to accelerated reaction rates. smolecule.com

Mechanistic Insights into Key Synthetic Steps

Understanding the reaction mechanisms is fundamental to controlling and optimizing the synthesis. The key transformations involved are examples of electrophilic aromatic substitution and reductive amination.

Friedel-Crafts Type Reactions

The formylation of phenols, such as methyl 3-hydroxybenzoate, is a type of electrophilic aromatic substitution, bearing similarity to the classic Friedel-Crafts reaction. stackexchange.comlookchem.com In the method employing magnesium chloride and formaldehyde, the reaction proceeds through a Friedel-Crafts-type mechanism. The Lewis acid, MgCl₂, coordinates with formaldehyde, which generates a highly reactive electrophilic species. The electron-donating hydroxyl group on the benzene (B151609) ring activates the ring towards electrophilic attack and directs the substitution, typically to the ortho and para positions. wikipedia.org The reaction is carefully controlled to favor mono-acylation, as the introduction of a formyl group deactivates the ring, making a second formylation less likely. masterorganicchemistry.com

Reductive Amination

Reductive amination is a powerful method for converting a carbonyl group (like the formyl group) into an amine. organicchemistrytutor.comchemistrysteps.com This process is not used to synthesize the title compound itself, but rather illustrates a subsequent reaction the formyl group could undergo. The reaction begins with the formation of an imine or iminium ion intermediate from the reaction of an aldehyde or ketone with an amine under weakly acidic conditions. organicchemistrytutor.com

This intermediate is then reduced to the corresponding amine. chemistrysteps.com Common reducing agents for this "one-pot" process include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to not reduce the initial aldehyde but are effective at reducing the intermediate iminium ion. chemistrysteps.com Catalytic hydrogenation is another effective method for the reduction step. organicchemistrytutor.com This two-step sequence of imine formation followed by reduction provides a controlled and efficient route to a wide variety of amines. chemistrysteps.com

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Amino 4 Formylbenzoate

Reactivity of the Aldehyde Moiety

The aldehyde group is a primary site for a variety of chemical transformations, including nucleophilic additions, condensations, and redox reactions.

Nucleophilic Addition Reactions

The carbonyl carbon of the formyl group is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction can lead to a variety of products. For instance, in the context of related formylbenzoic acids, the formyl group readily undergoes nucleophilic addition. The presence of the amino group at the meta-position and the ester group at the para-position relative to the aldehyde influences the electrophilicity of the carbonyl carbon.

In a general sense, the mechanism for nucleophilic addition to an aldehyde begins with the nucleophile attacking the electrophilic carbonyl carbon. This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields the final alcohol product. For Methyl 3-amino-4-formylbenzoate, this reactivity is key to many of its subsequent reactions, including acetal (B89532) formation and certain condensation pathways.

Condensation Reactions (e.g., Schiff's Base Formation)

A hallmark reaction of aldehydes is their condensation with primary amines to form imines, also known as Schiff bases. nih.gov In this compound, the aldehyde group can react with external primary amines. This reaction typically proceeds under mild, often acid-catalyzed, conditions.

The reaction of an aldehyde with a primary amine first involves the nucleophilic attack of the amine on the carbonyl carbon to form an unstable aminomethanol (B12090428) intermediate. nih.gov Under acidic conditions, the hydroxyl group is protonated, converting it into a good leaving group (water). Elimination of water and subsequent deprotonation of the nitrogen atom yields the stable imine product. nih.gov This reaction is widely used to synthesize a vast array of heterocyclic compounds and liquid crystal materials. For example, various alkyl 4-aminobenzoates have been condensed with formyl-containing aromatic compounds in refluxing ethanol (B145695) with a catalytic amount of acetic acid to produce Schiff base esters in high yields. tandfonline.com

| Reactant 1 | Reactant 2 | Conditions | Product Type | Yield | Reference |

| 4'-formyl-[1,1'-biphenyl]-4-yl 4-(decyloxy)benzoate | Alkyl-4-aminobenzoates | Absolute ethanol, cat. acetic acid, reflux 12h | Schiff Base Ester | 78-86% | tandfonline.com |

| 3-formyl chromone | 4-aminobenzoate ester | Glacial acetic acid | Schiff's base | Not specified | ekb.eg |

| Terphthaldehyde | o,m,p-toluidine / p-anisidine | Methanol, reflux 2h | Mono Schiff base | Not specified | ekb.eg |

Oxidation and Reduction Pathways

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The formyl group of formylbenzoic acid derivatives can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide. smolecule.com This transformation converts the aldehyde into a higher oxidation state, yielding a dicarboxylic acid derivative. The reaction with KMnO₄, for example, is believed to proceed through the formation of a permanganate ester intermediate. researchgate.net

Reduction: Conversely, the formyl group is easily reduced to a primary alcohol (-CH₂OH). Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). smolecule.com This reaction is a fundamental transformation in organic synthesis. For example, the related compound methyl 4-formylbenzoate (B8722198) can be reduced to the corresponding alcohol. Studies on the reduction of various substituted benzaldehydes with NaBH₄ have provided detailed kinetic data for these transformations. libretexts.org Reductive amination, using a reducing agent like sodium triacetoxyborohydride (B8407120), can also be performed on formylbenzoic acid derivatives to yield amines.

| Reaction Type | Substrate | Reagent | Product | Reference |

| Oxidation | 3-Borono-4-formylbenzoic acid | Potassium permanganate | 3-Borono-4-carboxybenzoic acid | |

| Reduction | 3-Borono-4-formylbenzoic acid | Sodium borohydride | 3-Borono-4-hydroxymethylbenzoic acid | |

| Reduction | Methyl 4-(dimethylcarbamoyl)benzoate | DIBALH | Methyl 4-formylbenzoate | achemblock.com |

| Catalytic Reduction | Methyl 4-formylbenzoate | H₂, Raney Nickel | 4-Aminomethylbenzoic acid | google.com |

Aldol (B89426) Condensation Variants involving related formylbenzoates

The aldol condensation is a crucial carbon-carbon bond-forming reaction involving the reaction of an enolate with a carbonyl compound. researchgate.nettandfonline.com Aromatic aldehydes that cannot form an enolate themselves, such as formylbenzoates, can act as the electrophilic partner in crossed aldol reactions. researchgate.net In these reactions, the formylbenzoate condenses with an enolizable ketone or aldehyde in the presence of a base or acid catalyst. tandfonline.com

For example, the aldol condensation of acetone (B3395972) with p-anisaldehyde (4-methoxybenzaldehyde), a related aromatic aldehyde, can be controlled to produce either the mono-addition or bis-addition product under basic conditions (KOH in water/acetone). sigmaaldrich.com While specific studies on this compound in aldol reactions are not prevalent, its aldehyde group is expected to be a viable electrophile for condensation with various enolates, leading to the formation of α,β-unsaturated carbonyl compounds. tandfonline.com The reaction proceeds by forming a β-hydroxy aldehyde (the aldol addition product), which then typically undergoes dehydration (elimination of water) upon heating to yield the final conjugated condensation product. tandfonline.com

Reactivity of the Amino Group

The primary aromatic amino group in this compound is nucleophilic and can participate in a range of reactions, most notably those involving acylation.

Amidation and Acylation Reactions

The amino group can be acylated by reacting with acyl chlorides or acid anhydrides to form amides. This is a common and robust reaction for primary amines. vulcanchem.com For example, the related compound Methyl 3-aminobenzoate (B8586502) can be readily acylated with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to yield the corresponding amide in high yield. This reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acylating agent.

Direct amidation reactions, where a carboxylic acid is coupled with an amine, are also possible, often facilitated by coupling agents or catalysts. nih.gov Studies on the direct amidation of methyl benzoate (B1203000) with various amines have been conducted using catalysts like Nb₂O₅ under solvent-free conditions. researchgate.net The amino group of this compound would be expected to undergo similar transformations, providing a route to a wide array of amide derivatives. This reactivity is fundamental in the synthesis of pharmaceuticals and other complex organic molecules. vulcanchem.comtandfonline.com

| Reaction Type | Substrate | Reagent(s) | Conditions | Product | Yield | Reference |

| Acylation | Methyl 3-aminobenzoate | Chloroacetyl chloride, Triethylamine | Anhydrous DCM, 0–5°C, 4–6h | Methyl 3-[(chloroacetyl)amino]benzoate | 85-90% | |

| Acylation | N,O-bistrimethylsilyl-3-amino benzoic acid | 3-acetoxybenzoylchloride | In situ polycondensation at 260-280°C | Poly(ester-amide) | Not specified | tandfonline.com |

| Amidation | Methyl benzoate | Aniline, Nb₂O₅ catalyst | Solvent-free | N-Phenylbenzamide | High | researchgate.net |

| Amidation | Benzoic Acid | Methylamine (as hydrochloride salt), DABCO/Fe₃O₄ catalyst | MeCN, 85°C, 48h | N-methylbenzamide | Good to Excellent | nih.gov |

Electrophilic Aromatic Substitution Directing Effects

The benzene (B151609) ring of this compound is substituted with three groups, each exerting a distinct electronic influence that governs the regiochemical outcome of electrophilic aromatic substitution (EAS) reactions. The directing effects are a combination of inductive and resonance effects from the amino (-NH₂), formyl (-CHO), and methyl ester (-COOCH₃) groups. libretexts.org

The amino group is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring via resonance. mnstate.eduyoutube.com Conversely, the formyl and methyl ester groups are both deactivating groups and meta-directors. youtube.com This is because their carbonyl carbons are electrophilic, withdrawing electron density from the ring through both resonance and induction. youtube.com

In a polysubstituted ring, the directing effects are generally additive. When there is a conflict between directing groups, the most powerful activating group typically controls the position of substitution. mnstate.edu In this molecule, the strongly activating amino group at C-3 dominates over the two deactivating groups. The amino group directs incoming electrophiles to its ortho positions (C-2 and C-4) and its para position (C-6). Since the C-4 position is already substituted with the formyl group, electrophilic attack is directed primarily to the C-2 and C-6 positions. This outcome is reinforced by the deactivating groups; the C-2 and C-6 positions are meta to both the formyl group (at C-4) and the methyl ester group (at C-1), aligning the directing preferences. Steric hindrance may cause a preference for substitution at the C-6 position over the more crowded C-2 position, which is situated between the ester and amino groups. mnstate.edu

| Substituent | Position | Type | Directing Effect | Target Positions |

|---|---|---|---|---|

| -COOCH₃ (Methyl Ester) | C-1 | Deactivating, Meta-Directing | Withdraws electron density | C-3, C-5 |

| -NH₂ (Amino) | C-3 | Activating, Ortho, Para-Directing | Donates electron density | C-2, C-4, C-6 |

| -CHO (Formyl) | C-4 | Deactivating, Meta-Directing | Withdraws electron density | C-2, C-6 |

Formation of Nitrogen-Containing Heterocycles

The ortho relationship between the nucleophilic amino group and the electrophilic formyl group makes this compound a valuable precursor for the synthesis of fused nitrogen-containing heterocycles. mdpi.com This structural motif enables a variety of condensation and cyclization reactions to build new ring systems onto the benzene core.

Common strategies involve reacting the substrate with a bifunctional reagent, where one part reacts with the amine and the other with the aldehyde, leading to cyclization. For example:

Quinoline (B57606) Synthesis: In a reaction analogous to the Friedländer synthesis, condensation with a compound containing an activated methylene (B1212753) group (e.g., a ketone or malonic ester derivative) can yield substituted quinolines.

Fused Pyridazine Synthesis: Reaction with hydrazine (B178648) or its derivatives can lead to the formation of a cinnoline (B1195905) or phthalazine-like ring system through condensation with the formyl group followed by intramolecular cyclization and aromatization.

Multicomponent Reactions: The molecule is a suitable candidate for multicomponent reactions, such as the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR). acs.org This reaction assembles an isocyanide, an aldehyde, and an α-aminoazine to form fused 3-amino-imidazo heterocycles, highlighting a pathway for creating complex scaffolds in a single step. acs.org

The intramolecular reaction between the amino and formyl groups can also be exploited, often leading to the formation of an intermediate imine which can then be trapped by another reagent.

Reactivity of the Methyl Ester Group

The methyl ester group (-COOCH₃) is the least reactive of the three functional groups under many conditions, but it possesses its own distinct reactivity that is crucial for the molecule's synthetic applications.

Hydrolysis and Transesterification Reactions

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. The mechanism of base-catalyzed hydrolysis is well-understood to involve the nucleophilic addition of a hydroxide (B78521) ion to the ester carbonyl carbon. oieau.fr The rate of this reaction is sensitive to the electronic nature of the other substituents on the aromatic ring. oieau.fr The presence of the electron-withdrawing formyl group would be expected to increase the rate of hydrolysis by making the carbonyl carbon more electrophilic, while the electron-donating amino group would have the opposite effect. Studies on related compounds like methyl o-formylbenzoate have shown that neighboring groups can participate in the reaction, potentially leading to intramolecular catalysis and altered reaction rates compared to simpler methyl benzoates. acs.org

Transesterification: This reaction involves converting the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. rsc.orggoogle.com This allows for the modification of the ester group, which can be useful for altering the physical properties (like solubility) or for introducing other functional handles into the molecule. Modern methods using catalysts like zirconocene (B1252598) complexes can facilitate such transformations efficiently. nih.gov

Role in Selective Chemical Transformations

The methyl ester group plays a significant role in strategies involving selective transformations.

Protecting Group: It serves as a robust protecting group for the carboxylic acid functionality, which might otherwise interfere with reactions targeting the amino or formyl groups. It can be deprotected via hydrolysis at a later stage in a synthetic sequence. nih.gov

Modulation of Reactivity: The ester is less reactive towards many nucleophiles and reducing agents than the formyl group. For instance, selective reduction of the aldehyde to an alcohol using a mild reducing agent like sodium borohydride can typically be achieved without affecting the methyl ester.

Intermolecular and Intramolecular Reaction Pathways

The multifunctionality of this compound allows for both intermolecular (between molecules) and intramolecular (within a molecule) reaction pathways.

Intramolecular Pathways: The proximity of the amino and formyl groups is the primary driver for intramolecular reactions.

Cyclization: As discussed in the formation of heterocycles (Section 3.2.3), the molecule can undergo intramolecular condensation, especially upon activation or in the presence of a suitable catalyst, to form bicyclic structures. mdpi.com

Hydrogen Bonding: Intramolecular hydrogen bonding between the amino hydrogen and the formyl oxygen can influence the molecule's conformation and reactivity. smolecule.com This pre-organization can facilitate cyclization reactions.

Intermolecular Pathways: These reactions involve the functional groups reacting with external reagents or with other molecules of the same type.

Polymerization/Dimerization: The amino group of one molecule can react with the formyl group of another to form an imine linkage, potentially leading to the formation of dimers or oligomers under the right conditions.

Heterocycle Synthesis: Most syntheses of fused heterocycles from this precursor involve an initial intermolecular reaction with another reagent (e.g., an active methylene compound or hydrazine), followed by an intramolecular cyclization step. mdpi.com

Functional Group Derivatization: Standard intermolecular reactions such as acylation of the amine, acetal formation at the aldehyde, or hydrolysis of the ester are fundamental to its use as a building block.

Chemo- and Regioselectivity in Multi-functionalized Systems

Controlling selectivity is paramount when working with a molecule possessing multiple reactive sites. This compound is a prime example of a system where chemo- and regioselectivity are key.

Chemoselectivity: This refers to the preferential reaction of one functional group over others. The distinct reactivity of the amine, aldehyde, and ester allows for a high degree of chemoselectivity.

| Reaction Type | Target Group | Typical Reagent | Selectivity Principle |

|---|---|---|---|

| Reduction | Formyl (-CHO) | NaBH₄ | Aldehydes are more reactive towards mild hydride reagents than esters. |

| Acylation | Amino (-NH₂) | Acetyl Chloride, Et₃N | The amino group is a potent nucleophile, readily reacting with electrophilic acylating agents. |

| Condensation | Formyl (-CHO) and Amino (-NH₂) | Hydrazine | The nucleophilic amine and electrophilic aldehyde react in concert, often with an external reagent, to form heterocycles. |

| Hydrolysis | Methyl Ester (-COOCH₃) | NaOH(aq), Heat | Saponification is a classic reaction of esters, often requiring more forcing conditions than reactions at the aldehyde or amine. |

Regioselectivity: This primarily concerns the selectivity of reactions on the aromatic ring. As established in Section 3.2.2, electrophilic aromatic substitution is highly regioselective. The directing effects of the three substituents converge to strongly favor substitution at the C-2 and C-6 positions, with the powerful activating amino group being the controlling factor. mnstate.eduyoutube.com This predictable regioselectivity makes the compound a reliable building block for constructing more complex, specifically substituted aromatic compounds.

Synthetic Utility and Applications in Advanced Organic Synthesis

Methyl 3-amino-4-formylbenzoate as a Versatile Synthetic Building Block

The strategic placement of the ortho-amino aldehyde functionality, combined with the electron-withdrawing methyl ester group, makes this compound a highly versatile building block in organic synthesis. The adjacent amino and formyl groups are primed for condensation reactions to form heterocyclic rings, while the ester group can be hydrolyzed to the corresponding carboxylic acid or participate in other transformations. This trifunctional nature allows for sequential and controlled reactions, enabling the construction of complex molecular architectures. The compound is a key intermediate in the synthesis of various bicyclic heteroaryl derivatives and other elaborate structures. google.com

Application in Heterocyclic Chemistry

The unique arrangement of functional groups in this compound makes it an ideal precursor for the synthesis of numerous nitrogen-containing heterocyclic compounds, which are prominent scaffolds in medicinal chemistry and materials science.

Synthesis of Quinoline (B57606) Derivatives via Friedländer Annulation

The Friedländer annulation is a classic and efficient method for synthesizing quinolines, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. This compound is an excellent substrate for this reaction.

For instance, it reacts with 2,6-diacetyl pyridine (B92270) in the presence of a base like sodium hydroxide (B78521) to yield diquinolinyl-pyridine derivatives. researchgate.net This reaction proceeds through a double Friedländer condensation, where the two acetyl groups of the pyridine core react with two equivalents of this compound. The resulting product, after hydrolysis of the ester groups and acidification, is 2,2'-(pyridine-2,6-diyl)bis(quinoline-7-carboxylic acid). researchgate.net This transformation highlights the utility of this compound in creating complex, rigid, and functionalized heterocyclic systems.

Table 1: Friedländer Synthesis of a Diquinolinyl-Pyridine Derivative researchgate.net

| Reactant 1 | Reactant 2 | Key Reagent | Product |

|---|

Construction of Benzoxazole (B165842) Scaffolds from related aminophenols

Benzoxazoles are an important class of heterocyclic compounds. Their synthesis often involves the condensation of o-aminophenols with aldehydes or carboxylic acids. chemicalbook.commdpi.com While this compound is an o-aminoaryl aldehyde and not an o-aminophenol, the principles of benzoxazole formation are relevant to the reactivity of its core structure.

The general synthesis of benzoxazoles involves the reaction of an o-aminophenol with an aldehyde to form a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzoxazole ring. ijpbs.com A variety of catalysts, including Lewis acids, Brønsted acids, and metal-organic frameworks (MOFs), have been shown to facilitate this transformation efficiently. nih.govrsc.org This chemistry demonstrates the synthetic potential of ortho-disubstituted aromatic compounds, like this compound, to serve as precursors for fused heterocyclic systems.

Pathways to Fused Heterocyclic Systems (e.g., indeno[1,2-b]quinolines, acridine (B1665455) carboxylic acids)

The reactivity of this compound extends to the synthesis of more complex, polycyclic aromatic systems. The Friedländer reaction, for example, can be adapted to produce fused quinoline structures. By reacting this compound with cyclic ketones that possess an α-methylene group, fused systems like indeno[1,2-b]quinolines can be synthesized.

For example, the condensation of this compound with 1-indanone (B140024) would be expected to yield a methyl ester derivative of indeno[1,2-b]quinoline. Similarly, reaction with cyclohexanone (B45756) derivatives can lead to acridine-type structures. These reactions provide a powerful tool for building molecular complexity from a relatively simple starting material.

Meso-Tetrakis(3-carboxyphenyl)porphyrin Synthesis from related 3-formylbenzoate

Porphyrins are large macrocyclic compounds with significant applications in various scientific fields. The synthesis of meso-substituted porphyrins is often achieved through the condensation of pyrrole (B145914) with an aldehyde. A structurally related compound, Methyl 3-formylbenzoate, is a key precursor for the synthesis of meso-Tetrakis(3-carboxyphenyl)porphyrin. chemicalbook.comsigmaaldrich.com

In a typical synthesis, Methyl 3-formylbenzoate is condensed with pyrrole under acidic conditions, followed by oxidation, to form the porphyrin macrocycle with four methoxycarbonylphenyl groups at the meso positions. sigmaaldrich.comresearchgate.net Subsequent hydrolysis of the methyl ester groups yields the final tetracarboxylic acid porphyrin. While this compound is not the direct precursor, its structural analog, Methyl 3-formylbenzoate, demonstrates the utility of the formylbenzoate moiety in constructing these complex macrocycles. chemicalbook.comsmolecule.com

Derivatization Strategies for Complex Molecular Architectures

The three functional groups of this compound offer numerous handles for derivatization, allowing for its incorporation into larger and more complex molecules.

The Formyl Group: This group can undergo a wide range of reactions, including reductive amination, Wittig reactions, and the formation of imines or oximes. These transformations allow for the introduction of diverse side chains and functional groups.

The Amino Group: The nucleophilic amino group can be acylated, alkylated, or used to form sulfonamides. It is also the key nucleophile in the cyclization reactions that form heterocyclic rings, as seen in the Friedländer synthesis. researchgate.net

The Methyl Ester Group: This group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or acid chlorides. This functionality is often used to attach the molecule to other scaffolds or to tune the electronic properties of the final product.

The synthesis of this compound itself can be achieved by the reduction of Methyl 4-formyl-3-nitrobenzoate, for example, using iron in acetic acid. lookchem.com This availability, coupled with its versatile reactivity, solidifies its role as a valuable platform for building diverse and complex molecular architectures for various applications in chemistry and materials science. google.com

Formation of Amino-functionalized Benzoate (B1203000) Derivatives

The presence of the amino group in this compound is pivotal for the synthesis of a variety of amino-functionalized benzoate derivatives. This amino moiety can readily participate in nucleophilic substitution reactions, paving the way for further molecular elaboration. For instance, it can be a key component in the synthesis of primary and secondary amides, which are crucial structural motifs in medicinal chemistry, biochemistry, and materials science.

Derivatives such as Methyl 3-amino-4-hydroxybenzoate and Methyl 3-amino-4-methylbenzoate highlight the versatility of this scaffold. nist.govchemicalbook.com The former serves as a key intermediate in the synthesis of the anticancer drug neratinib, while the latter is an important precursor for the antihypertensive drug telmisartan. researchgate.net The synthesis of these derivatives often involves straightforward and high-yielding reactions, such as the esterification of the corresponding carboxylic acid or the reduction of a nitro group. chemicalbook.com

| Derivative | CAS Number | Molecular Formula | Key Synthetic Application |

| Methyl 3-amino-4-hydroxybenzoate | 536-25-4 | C₈H₉NO₃ | Intermediate for Neratinib |

| Methyl 3-amino-4-methylbenzoate | 18595-18-1 | C₉H₁₁NO₂ | Intermediate for Telmisartan researchgate.net |

Conjugation Reactions with other Substrates

Conjugation reactions are essential for linking different molecular entities, and the functional groups of this compound make it an excellent candidate for such transformations. The formyl group, in particular, can react with hydrazides to form stable hydrazone linkages, a common strategy in bioconjugation. For example, a related compound, succinimidyl 4-formylbenzoate (B8722198), is used to modify peptides for subsequent conjugation to proteins. nih.gov This process involves the formation of a bis-arylhydrazone, which provides a convenient spectroscopic signature for monitoring the reaction. nih.gov

The amino group can also be a site for conjugation. For instance, it can be acylated to form amide bonds, a fundamental reaction in peptide synthesis and the modification of biomolecules. uomus.edu.iq These conjugation strategies are vital in the development of targeted drug delivery systems, diagnostic tools, and other advanced biomaterials.

Role in Catalytic Transformations

The reactivity of this compound and its derivatives extends to their participation in a variety of catalytic transformations, highlighting their importance in modern synthetic chemistry.

Metal-Catalyzed Coupling Reactions

The structural framework of this compound and related benzoate derivatives makes them suitable substrates for metal-catalyzed cross-coupling reactions. These reactions, which include the Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. umb.edueie.gr For instance, a palladium-catalyzed cross-coupling reaction involving a derivative of methyl benzoate has been reported to achieve high enantiomeric excess in the synthesis of axially chiral biaryls. smolecule.com Similarly, nickel-catalyzed homocoupling of aryl sulfonates derived from methyl 4-hydroxybenzoate (B8730719) has been demonstrated. nih.gov The ability to participate in these reactions significantly expands the synthetic utility of this class of compounds, allowing for the construction of complex molecular architectures.

Phase Transfer Catalysis in Reactions of related Formylbenzoates

Phase transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants in immiscible phases. wikipedia.orgnih.gov While direct studies on this compound in PTC are not extensively documented, the principles can be applied to related formylbenzoates. In a PTC system, a catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transfers a reactant from an aqueous phase to an organic phase where the reaction occurs. wikipedia.orgoperachem.com For example, the aldol (B89426) condensation between methyl 4-formylbenzoate and propanal can be efficiently catalyzed by a phase transfer catalyst, leading to excellent yields of the condensation product. mdpi.com This methodology offers several advantages, including milder reaction conditions, reduced reliance on organic solvents, and simplified product isolation. nih.gov

Photocatalytic Transformations involving related Formylbenzoates

Photocatalysis has emerged as a powerful and sustainable approach for organic synthesis, utilizing visible light to drive chemical reactions. beilstein-journals.org Related formylbenzoates can participate in photocatalytic transformations. For instance, the photocatalyzed reactions of 2-(alkoxycarbonyl)benzenediazonium salts, which can be derived from formylbenzoates, with alkenes can yield isochromanones. researchgate.net These reactions proceed through the generation of radical intermediates under mild conditions. researchgate.netmdpi.com The use of heterogeneous photocatalysts, such as metal oxides or graphitic carbon nitride, offers advantages in terms of catalyst recovery and reuse. ntu.edu.sg

Chemoenzymatic Synthesis Exploiting Related Electrophiles

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the versatility of chemical synthesis to create efficient and sustainable routes to complex molecules. mit.edursc.org The electrophilic formyl group of compounds like this compound can be a target for enzymatic transformations. For example, the bioreduction of related 2-acetylbenzonitriles, which are also ketones, using baker's yeast has been shown to be a highly stereoselective process for producing chiral phthalides. researchgate.net Furthermore, enzymes can be used to catalyze reactions that are difficult to achieve with traditional chemical methods, such as the selective functionalization of specific positions on an aromatic ring. nih.govnih.gov This approach holds great promise for the green and efficient synthesis of valuable chemical entities.

Advanced Spectroscopic Analysis and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for determining the structure of organic compounds by mapping the magnetic fields around atomic nuclei. For Methyl 3-amino-4-formylbenzoate, 1H and 13C NMR, along with two-dimensional methods, offer a complete picture of the proton and carbon frameworks.

1H NMR for Proton Environment Elucidation

The 1H NMR spectrum of this compound, recorded in DMSO-d6, reveals distinct signals corresponding to each type of proton in the molecule. The aldehyde proton (CHO) appears as a sharp singlet significantly downfield, a characteristic feature resulting from the strong deshielding effect of the carbonyl group. The protons of the primary amine (NH2) also present as a singlet, with its chemical shift indicating involvement in hydrogen bonding. The methyl ester (OCH3) protons appear as a singlet in the typical upfield region. The aromatic region displays a complex pattern for the three non-equivalent protons on the benzene (B151609) ring, with their splitting patterns (doublet and singlet) and coupling constants confirming their substitution pattern.

Detailed assignments for the proton signals are provided in the table below.

Table 1: 1H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 9.92 | Singlet (s) | - | 1H | CHO |

| 7.68 | Doublet (d) | 8.2 | 1H | Ar-H |

| 7.42 | Singlet (s) | - | 1H | Ar-H |

| 7.29 | Singlet (s) | - | 2H | NH2 |

| 7.13 | Doublet (d) | 8.2 | 1H | Ar-H |

| 3.84 | Singlet (s) | - | 3H | OCH3 |

| Solvent: DMSO-d6, Spectrometer Frequency: 500 MHz |

13C NMR for Carbon Skeleton Analysis

The 13C NMR spectrum provides a definitive count of the unique carbon atoms in the molecule. For this compound, nine distinct signals are observed, corresponding to the nine carbon atoms. The carbonyl carbons of the aldehyde and the ester groups are found at the lowest field positions (most deshielded), a direct consequence of their sp2 hybridization and bonding to electronegative oxygen atoms. The six aromatic carbons appear in the intermediate region of the spectrum, with their specific shifts influenced by the nature of the attached substituent (amino, formyl, or ester). The methyl carbon of the ester group is the most shielded, appearing at the highest field position. rsc.org

The table below summarizes the 13C NMR chemical shifts.

Table 2: 13C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 194.21 | C=O (Aldehyde) |

| 165.87 | C=O (Ester) |

| 150.25 | Ar-C |

| 135.88 | Ar-C |

| 134.68 | Ar-C |

| 119.79 | Ar-C |

| 117.21 | Ar-C |

| 114.46 | Ar-C |

| 52.38 | OCH3 |

| Solvent: DMSO-d6, Spectrometer Frequency: 126 MHz rsc.org |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Structural Assignment

While one-dimensional NMR provides information on chemical shifts and basic coupling, two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and confirming the molecular structure by revealing through-bond and through-space connectivities. sdsu.educolumbia.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (1H-1H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the coupled aromatic protons, confirming their adjacency on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (one-bond 1H-13C correlations). columbia.edu An HSQC spectrum would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the methyl proton signal to the methyl carbon.

Although specific experimental 2D NMR data for this compound are not detailed in the available literature, the application of these standard techniques is a routine part of structural confirmation in organic chemistry. researchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, probes the molecular vibrations of functional groups, offering a characteristic fingerprint of the molecule.

Vibrational Mode Assignment for Functional Group Identification

The IR spectrum of this compound displays characteristic absorption bands that correspond to its key functional groups. The N-H stretching vibrations of the primary amine typically appear as a pair of bands in the region of 3300-3500 cm-1. The C-H stretching of the aldehyde group is expected around 2850-2750 cm-1. The spectrum is also dominated by two strong carbonyl (C=O) stretching bands: one for the aldehyde and another for the ester, typically found in the 1650-1750 cm-1 range. The presence of two distinct C=O bands confirms both functional groups. Additionally, C=C stretching vibrations from the aromatic ring appear in the 1450-1600 cm-1 region, while C-O stretching from the ester is observed around 1100-1300 cm-1.

While a complete experimental Raman spectrum is not widely reported, it would provide complementary information, particularly for the symmetric vibrations of the aromatic ring and the carbon backbone, which are often weak in the IR spectrum.

Analysis of Hydrogen Bonding Interactions

The molecular structure of this compound, with its ortho-amino and formyl groups, is perfectly arranged for the formation of an intramolecular hydrogen bond between the amino group (donor) and the formyl oxygen (acceptor). This interaction is a type of Resonance-Assisted Hydrogen Bond (RAHB), which is known to be particularly strong. youtube.com

Evidence for this hydrogen bonding can be drawn from several spectroscopic features:

In addition to intramolecular interactions, the presence of N-H and C=O groups also allows for intermolecular hydrogen bonding between molecules in the solid state or in concentrated solutions, potentially leading to the formation of dimers or larger aggregates.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is anticipated to reveal absorption bands characteristic of the π-electron system of the substituted benzene ring. The presence of the amino (-NH2), formyl (-CHO), and methyl ester (-COOCH3) groups influences the energy of the π → π* transitions.

In similar aromatic compounds containing an amino and a carbonyl group, absorption bands in the UV region are typically observed. For instance, studies on related 3-amino-4-hydroxybenzoic acid derivatives show absorption maxima in the ultraviolet region, which are ascribed to inner π–π* transitions within the aromatic ring. mdpi.com It is expected that this compound would exhibit a comparable UV-Vis profile, with specific absorption maxima providing insight into the extent of electronic conjugation.

Table 1: Expected UV-Vis Absorption Data for this compound

| Expected λmax (nm) | Transition Type | Associated Functional Groups |

| ~250-280 | π → π | Benzene ring |

| ~320-360 | π → π / n → π* | Conjugated system involving the formyl and amino groups |

Note: The exact absorption maxima can be influenced by the solvent used for the analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of a molecule. For this compound (C9H9NO3), the molecular weight is 179.18 g/mol . achemblock.com In an electron ionization (EI) mass spectrum, the molecular ion peak [M]+• would be observed at m/z 179.

The fragmentation pattern of this compound is dictated by the presence of its functional groups. The molecule is expected to undergo characteristic cleavages that provide structural information. Key fragmentation pathways would likely involve:

Loss of the methoxy (B1213986) group (-OCH3): A prominent fragment at m/z 148 would result from the loss of a methoxy radical from the ester functionality.

Loss of the methyl group (-CH3): A peak at m/z 164 could be observed due to the loss of a methyl radical.

Loss of carbon monoxide (CO): The formyl group can lead to the elimination of a neutral CO molecule, resulting in a fragment ion.

Cleavage of the ester group: Fragmentation of the ester can also lead to the formation of a benzoyl cation derivative.

The analysis of mass spectra of polyfunctional compounds containing amino, carboxyl, and carbonyl groups provides a framework for predicting these fragmentation patterns. aip.org

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment | Formula |

| 179 | Molecular Ion [M]+• | [C9H9NO3]+• |

| 164 | [M - CH3]+ | [C8H6NO3]+ |

| 150 | [M - CHO]+ | [C8H8NO2]+ |

| 148 | [M - OCH3]+ | [C8H6NO2]+ |

| 120 | [M - COOCH3]+ | [C7H6NO]+ |

X-ray Diffraction (XRD) for Solid-State Structural Determination and Crystal Packing Analysis

X-ray diffraction (XRD) on a single crystal of this compound would provide definitive information about its three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not widely reported, analysis of closely related compounds allows for well-founded predictions.

For instance, the crystal structures of various substituted benzoate (B1203000) derivatives have been determined. bohrium.com Compounds like 3-aminopyridinium-4-hydroxy benzoate have been found to crystallize in the monoclinic system with space group P21/c. researchgate.net Similarly, other organic salts of benzoic acid derivatives have been shown to adopt monoclinic or orthorhombic crystal systems. bohrium.comscirp.org

Table 3: Postulated Crystallographic Data for this compound

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c or Pbca (examples) |

| Molecules per unit cell (Z) | 2 or 4 (common for these space groups) |

| Key Intermolecular Interactions | Hydrogen bonding (N-H···O), π-π stacking |

Note: This data is predictive and based on the analysis of structurally similar compounds.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods, Hartree-Fock)

No published studies were found that have performed quantum chemical calculations on Methyl 3-amino-4-formylbenzoate.

Geometry Optimization and Conformational Analysis

There is no available data on the geometry optimization or conformational analysis of this compound from computational studies.

Electronic Structure Analysis (e.g., Molecular Orbitals, Charge Distribution)

Information regarding the electronic structure, molecular orbitals (such as HOMO-LUMO energies), or charge distribution for this compound is not present in the reviewed literature.

Prediction and Interpretation of Spectroscopic Data

No theoretical predictions or simulations of the spectroscopic data for this compound have been published.

Calculated NMR Chemical Shifts (¹H, ¹³C)

There are no reported calculated ¹H and ¹³C NMR chemical shifts for this compound.

Simulated IR and Raman Vibrational Frequencies

Simulated IR and Raman spectra based on theoretical frequency calculations for this compound are not available.

UV-Vis Absorption Spectra and Electronic Transitions

There are no published computational studies on the UV-Vis absorption spectra or the nature of electronic transitions for this compound.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO analysis)

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. semanticscholar.org The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. semanticscholar.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. dergipark.org.tr

The energy of these orbitals and the difference between them, known as the HOMO-LUMO gap (ΔE), are critical indicators of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a large energy gap indicates high stability and low reactivity. youtube.com

Various quantum chemical descriptors can be calculated from the HOMO and LUMO energies to quantify reactivity:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

While specific calculated values for this compound are not available, a representative data table illustrates the type of information generated from such an analysis.

| Parameter | Symbol | Formula | Illustrative Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -2.0 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 4.5 |

| Ionization Potential | I | -EHOMO | 6.5 |

| Electron Affinity | A | -ELUMO | 2.0 |

| Chemical Hardness | η | (I - A) / 2 | 2.25 |

| Electronegativity | χ | (I + A) / 2 | 4.25 |

| Electrophilicity Index | ω | μ² / (2η) | 4.01 |

Note: The values in this table are illustrative for this compound and are not derived from specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It allows for the prediction of reactive sites for electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions. researchgate.net The MEP map displays different values of electrostatic potential on the molecule's surface using a color spectrum. researchgate.net

Red/Yellow: Regions of negative potential, rich in electrons, indicating sites susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen or nitrogen.

Blue: Regions of positive potential, electron-poor, indicating sites for nucleophilic attack. These are often located around hydrogen atoms, particularly those attached to electronegative atoms.

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would be expected to show strong negative potential (red) around the oxygen atoms of the formyl and methyl ester groups, as well as on the nitrogen atom of the amino group due to the presence of lone pairs of electrons. Conversely, regions of positive potential (blue) would be predicted around the hydrogen atoms of the amino group and the aromatic ring. This visualization provides a clear, intuitive picture of the molecule's charge distribution and its likely points of interaction.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals from a calculation into localized orbitals that correspond to the familiar Lewis structure concepts of chemical bonds and lone pairs. uni-muenchen.dewikipedia.org This analysis provides a quantitative description of bonding interactions and charge delocalization within a molecule. wikipedia.org

A key feature of NBO analysis is the study of donor-acceptor interactions using second-order perturbation theory. uni-muenchen.de This method evaluates the stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. Significant E(2) values indicate strong intramolecular interactions, such as hyperconjugation or resonance, which contribute to the molecule's stability.

In this compound, NBO analysis would likely reveal strong delocalization effects. Key interactions would include:

Delocalization of the nitrogen lone pair (donor) into the antibonding π* orbitals of the benzene (B151609) ring (acceptor).

Interactions between the π orbitals of the benzene ring and the antibonding π* orbitals of the formyl and ester carbonyl groups.

| Donor NBO (i) | Acceptor NBO (j) | Illustrative E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (1) N | π* (C-C)ring | 45.0 | n → π* (Resonance) |

| π (C-C)ring | π* (C=O)formyl | 20.5 | π → π* (Conjugation) |

| π (C-C)ring | π* (C=O)ester | 15.2 | π → π* (Conjugation) |

| σ (C-H) | σ* (C-C) | 2.5 | σ → σ* (Hyperconjugation) |

Note: The values in this table are illustrative examples of the types of interactions and stabilization energies that would be calculated for this compound and are not from specific literature reports.

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of reactants, products, intermediates, and transition states along a reaction pathway. A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point, corresponding to an energy saddle point on the potential energy surface.

Theoretical studies can map out the entire energy profile of a reaction, calculating the activation energy (the energy difference between the reactants and the transition state), which is crucial for understanding reaction kinetics. By analyzing the geometry and electronic structure of the transition state, chemists can gain deep insight into how bonds are formed and broken during a chemical transformation.

For this compound, theoretical studies could be employed to investigate various reactions, such as electrophilic aromatic substitution, nucleophilic addition to the formyl group, or reactions involving the amino group. However, at present, there are no specific published theoretical studies on the reaction mechanisms and associated transition states for this particular compound in the reviewed scientific literature.

Emerging Research Directions and Future Perspectives

The Quest for Greener Synthesis: Sustainable Routes to Methyl 3-amino-4-formylbenzoate

The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of important building blocks like this compound is no exception. Green chemistry principles are being applied to develop more environmentally friendly and efficient synthetic routes. This involves exploring the use of renewable starting materials, less hazardous reagents, and more energy-efficient reaction conditions.

The biosynthesis of aminobenzoic acid and its derivatives from renewable resources like glucose and xylose is a promising area of research. mdpi.com Microbial fermentation pathways, such as the shikimate pathway, are being engineered to produce these compounds, reducing the reliance on petroleum-based precursors. mdpi.com While direct biosynthesis of this compound has not yet been reported, the advancements in producing aminobenzoic acid through biocatalysis pave the way for future integrated chemo-enzymatic processes.

Furthermore, the development of one-pot multicomponent reactions catalyzed by environmentally benign catalysts represents another green approach. These methods aim to reduce waste by minimizing intermediate purification steps and employing reusable catalysts. The use of solvent-free reaction conditions or green solvents like water and ethanol (B145695) is also being actively investigated to minimize the environmental footprint of the synthesis. orientjchem.orgnih.gov

Catalytic Innovations: Exploring Novel Systems for Transformations

The reactivity of the amino and formyl groups in this compound makes it a versatile substrate for a wide range of chemical transformations. Research is now focused on developing novel catalytic systems to enhance the efficiency, selectivity, and scope of these reactions.

Transition-metal catalysis and organocatalysis are at the forefront of this exploration. For instance, in the synthesis of quinoline (B57606) derivatives, a key structural motif in many pharmaceuticals, this compound can be a crucial starting material. Novel catalytic systems are being designed to facilitate the cyclization reactions required for the formation of these heterocyclic structures.

Moreover, biocatalysis, utilizing enzymes to perform chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical methods. rsc.org The potential application of enzymes in the transformations of this compound could lead to the development of highly efficient and sustainable synthetic processes for a variety of valuable compounds.

Automation and Flow Chemistry: The Future of Production

The integration of this compound into flow chemistry and automated synthesis platforms is a key step towards more efficient and safer chemical production. Flow chemistry, where reactions are performed in continuous-flow reactors, offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for real-time reaction monitoring and optimization. researchgate.netspringerprofessional.denih.gov

The synthesis of heterocyclic compounds, a common application of this compound derivatives, is an area where flow chemistry has shown significant promise. researchgate.netspringerprofessional.denih.govcam.ac.uk Automated flow synthesis platforms can enable the rapid and efficient production of libraries of compounds for drug discovery and materials science research. uc.pt This technology can significantly accelerate the development of new molecules derived from this compound.

A New Frontier in Materials Science: Advanced Applications

The unique chemical functionalities of this compound make it an attractive building block for the creation of advanced materials with tailored properties. Its derivatives are being explored for their potential in the development of Metal-Organic Frameworks (MOFs) and functional polymers.

Metal-Organic Frameworks (MOFs): MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The use of amino-functionalized carboxylate ligands, such as those derived from aminobenzoic acids, has been shown to be effective in the synthesis of novel MOFs with interesting properties. frontiersin.orgnih.gov These materials exhibit potential applications in gas storage, separation, and catalysis. The incorporation of this compound derivatives as organic linkers could lead to the development of MOFs with specific functionalities and applications, such as in chemical sensing. researchgate.net

Polymeric Scaffolds: Functionalized polymers are essential in a wide range of applications, from medicine to electronics. beilstein-journals.org Aminobenzoic acid derivatives have been used to functionalize polymers, imparting new properties to the materials. mdpi.com For example, polymers functionalized with aminobenzoic groups have been investigated for their ability to remove pollutants from water. mdpi.com The polymerization of this compound or its incorporation into copolymers could lead to the creation of novel polymeric materials with unique optical, electronic, or adsorptive properties. researchgate.netresearchgate.net

Building with Molecules: Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The ability of molecules to self-assemble into well-defined, functional structures is a key aspect of this field. beilstein-journals.org

Derivatives of aminobenzoic acid have been shown to be excellent building blocks for supramolecular assembly. nih.govresearchgate.net The presence of hydrogen-bonding donors (the amino group) and acceptors (the carbonyl groups) in this compound, along with the potential for π-π stacking interactions of the aromatic ring, makes it a prime candidate for use in supramolecular chemistry.

By modifying the core structure of this compound, researchers can design molecules that self-assemble into a variety of nanostructures, such as nanoparticles, fibers, and gels. nih.gov These self-assembled materials could find applications in areas such as drug delivery, tissue engineering, and sensing. nih.govresearchgate.netacs.org The combination of hydrogen bonds and other non-covalent interactions can be used to create complex and functional supramolecular architectures. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.